![molecular formula C17H18N4OS2 B2636109 N-((4-cyclohexylthiazol-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 2034335-44-7](/img/structure/B2636109.png)
N-((4-cyclohexylthiazol-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to CTBTA often involves substitution reactions followed by subsequent hydrolysis . For example, a series of seventeen compounds were synthesized in two steps in an efficient manner via substitution reactions followed by subsequent hydrolysis of aryltrifluoroboronate salts into corresponding boronic acid derivatives in the presence of silica .Molecular Structure Analysis
The molecular structure of CTBTA is characterized by the presence of a thiazole ring, a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Scientific Research Applications
Fluorophores and Visible Light Organophotocatalysts
Compounds based on the benzo[c][1,2,5]thiadiazole (BTZ) motif, which includes the compound , have been extensively researched for use as fluorophores and visible light organophotocatalysts . They have been used in photovoltaics or as fluorescent sensors .
Photovoltaics
The BTZ motif is also used in photovoltaics . By varying the donor groups while keeping the BTZ acceptor group the same, researchers have been able to systematically modify the photocatalyst’s optoelectronic and photophysical properties .
Antioxidant Activity
Thiazole derivatives, including the compound , have been synthesized and screened for their in vitro antioxidant properties . Some of the synthesized compounds have shown potent antioxidant activity .
Antimicrobial Activity
Thiazoles, including the compound , have been found to have antimicrobial properties . They are used in various synthetic drugs .
Antifungal Activity
Thiazoles are also used in antifungal drugs . For example, Abafungin is an antifungal drug that contains a thiazole ring .
Antitumor and Cytotoxic Activity
Thiazoles have been used in antitumor or cytotoxic drug molecules . For example, Tiazofurin is an antineoplastic drug that contains a thiazole ring .
Neuroprotective Activity
Thiazoles have been found to have neuroprotective properties . They help in the normal functioning of the nervous system by their role in the synthesis of neurotransmitters, such as acetylcholine .
Antiviral Activity
Thiazoles are used in antiretroviral drugs . For example, Ritonavir is an antiretroviral drug that contains a thiazole ring .
Mechanism of Action
Target of Action
Compounds with a similar thiadiazole-based structure have been researched for use in photovoltaics or as fluorescent sensors .
Mode of Action
It’s known that electron donor-acceptor (d-a) systems based on the benzo[c][1,2,5]thiadiazole motif have been extensively researched for use in photovoltaics or as fluorescent sensors .
Biochemical Pathways
Compounds with a similar thiadiazole-based structure have been used in the construction of fluorescent ultrathin covalent triazine framework (f-ctf) nanosheets, which have shown high sensitivity and selectivity for primary aromatic amine detection .
Result of Action
Similar thiadiazole-based compounds have been used in the construction of fluorescent ultrathin covalent triazine framework (f-ctf) nanosheets, which have shown high sensitivity and selectivity for primary aromatic amine detection .
Action Environment
Similar thiadiazole-based compounds have been used in the construction of fluorescent ultrathin covalent triazine framework (f-ctf) nanosheets, which have shown high stability .
properties
IUPAC Name |
N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4OS2/c22-17(12-6-7-13-14(8-12)21-24-20-13)18-9-16-19-15(10-23-16)11-4-2-1-3-5-11/h6-8,10-11H,1-5,9H2,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEEDKQUGYHPIAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CSC(=N2)CNC(=O)C3=CC4=NSN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-cyclohexylthiazol-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide |
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